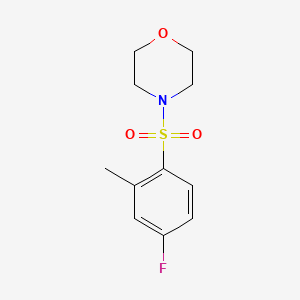

4-((4-Fluoro-2-methylphenyl)sulfonyl)morpholine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

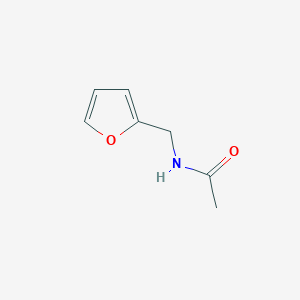

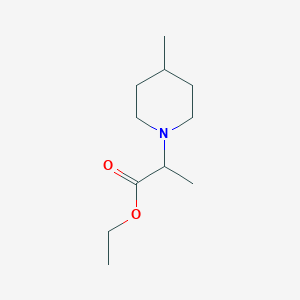

4-((4-Fluoro-2-methylphenyl)sulfonyl)morpholine is a chemical compound with the molecular formula C11H14FNO3S . It has an average mass of 259.297 Da and a monoisotopic mass of 259.067841 Da .

Molecular Structure Analysis

The molecular structure of 4-((4-Fluoro-2-methylphenyl)sulfonyl)morpholine consists of a morpholine ring, which is a six-membered ring containing four carbon atoms, one nitrogen atom, and one oxygen atom. This morpholine ring is sulfonylated at the 4-position with a 4-fluoro-2-methylphenyl group .Physical And Chemical Properties Analysis

The physical and chemical properties of 4-((4-Fluoro-2-methylphenyl)sulfonyl)morpholine include its molecular formula (C11H14FNO3S), average mass (259.297 Da), and monoisotopic mass (259.067841 Da) . Unfortunately, other properties such as melting point, boiling point, and density were not found in the web search results.Applications De Recherche Scientifique

Antimicrobial and Antibiotic Activity Modulation

4-((4-Fluoro-2-methylphenyl)sulfonyl)morpholine, as a sulfonamide derivative, exhibits significant antimicrobial activity. For instance, Oliveira et al. (2015) explored its antimicrobial and modulating activities against multi-resistant strains of bacteria and fungi, demonstrating its potential in enhancing the efficacy of antibiotics against resistant pathogens (Oliveira et al., 2015). Similarly, Janakiramudu et al. (2017) synthesized sulfonamides and carbamates of 3-fluoro-4-morpholinoaniline, showing potent antimicrobial activity, highlighting the critical role of the morpholine and fluoro-sulfonyl groups in combating microbial infections (Janakiramudu et al., 2017).

Synthesis and Characterization of Sulphur-Containing Derivatives

The compound's versatility in synthetic chemistry allows for the creation of novel sulphur-containing 1,2,4-triazole derivatives with antimicrobial properties. Rao et al. (2014) demonstrated the synthesis and pharmacological evaluation of such derivatives, showcasing their potential in developing new antimicrobial agents (Rao et al., 2014).

Electrophoretic and Biocompatible Polymers

4-((4-Fluoro-2-methylphenyl)sulfonyl)morpholine derivatives have been utilized in the development of novel polymers with potential electrochemical applications. Morandi et al. (2015) and Hahn et al. (2013) explored the synthesis of morpholinium-functionalized anion-exchange membranes and poly(ether sulfone) copolymers, respectively, for use in alkaline fuel cells, highlighting their excellent thermal stability and conductivity (Morandi et al., 2015); (Hahn et al., 2013).

Anticancer Activity

The compound's structural framework serves as a foundation for developing novel anticancer agents. Gaur et al. (2022) synthesized indole-based sulfonohydrazide derivatives containing the morpholine ring, demonstrating significant anticancer activity against breast cancer cell lines, thereby underscoring the therapeutic potential of these compounds in cancer treatment (Gaur et al., 2022).

Propriétés

IUPAC Name |

4-(4-fluoro-2-methylphenyl)sulfonylmorpholine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14FNO3S/c1-9-8-10(12)2-3-11(9)17(14,15)13-4-6-16-7-5-13/h2-3,8H,4-7H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RICOPWBFTSJFPJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)F)S(=O)(=O)N2CCOCC2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14FNO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

259.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-((4-Fluoro-2-methylphenyl)sulfonyl)morpholine | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(4-acetylphenyl)-2-[8-(2-methylphenoxy)-3-oxo[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl]acetamide](/img/structure/B2734780.png)

![5-((4-(3-Chlorophenyl)piperazin-1-yl)(4-fluorophenyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2734782.png)

![Methyl 4-(1,5-dioxa-9-azaspiro[5.5]undecane-9-carbonyl)benzoate](/img/structure/B2734785.png)

![7-chloro-2-[({2-phenyl-[1,2,4]triazolo[1,5-c]quinazolin-5-yl}sulfanyl)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B2734790.png)

![4-({4-oxo-3H,4H-thieno[3,2-d][1,2,3]triazin-3-yl}methyl)-N-[(pyridin-3-yl)methyl]benzamide](/img/structure/B2734792.png)